molecular formula C16H23FN4O2 B11000581 C16H23FN4O2

C16H23FN4O2

Cat. No.: B11000581
M. Wt: 322.38 g/mol
InChI Key: UAYHSCQWHHMNSH-UHFFFAOYSA-N
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Description

. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. The starting materials typically include cyclopentylamine, 2-fluoropropylamine, and propylamine. These amines undergo a series of condensation reactions with purine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving high-pressure and temperature conditions. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, such as:

Uniqueness

What sets 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoropropyl group, for example, may enhance its binding affinity to certain targets or alter its metabolic stability .

Properties

Molecular Formula

C16H23FN4O2

Molecular Weight

322.38 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H23FN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22)

InChI Key

UAYHSCQWHHMNSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

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